5-Bromo-2-(3-(trifluoromethyl)phenoxy)benzonitrile
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Overview
Description
5-Bromo-2-(3-(trifluoromethyl)phenoxy)benzonitrile is an organic compound that belongs to the class of benzonitriles It features a bromine atom at the 5-position and a trifluoromethyl group at the 3-position of the phenoxy ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(3-(trifluoromethyl)phenoxy)benzonitrile typically involves a multi-step process. One common method starts with the bromination of 2-(3-(trifluoromethyl)phenoxy)benzonitrile. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction conditions often include a solvent such as dichloromethane or chloroform and are conducted at room temperature or slightly elevated temperatures .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistency in the final product .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-(3-(trifluoromethyl)phenoxy)benzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding oxides or reduction reactions to remove the bromine or trifluoromethyl groups.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced with a boronic acid derivative in the presence of a palladium catalyst.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Sodium methoxide in methanol, potassium tert-butoxide in tert-butanol.
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in ether.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic aromatic substitution with sodium methoxide can yield methoxy-substituted derivatives, while Suzuki-Miyaura coupling can produce various biaryl compounds .
Scientific Research Applications
5-Bromo-2-(3-(trifluoromethyl)phenoxy)benzonitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-Bromo-2-(3-(trifluoromethyl)phenoxy)benzonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for its target, while the bromine atom can participate in halogen bonding interactions .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-5-(trifluoromethyl)benzonitrile: Similar structure but with different substitution pattern.
5-Bromo-α,α,α-trifluoro-m-tolualdehyde: Contains a trifluoromethyl group and bromine atom but with an aldehyde functional group instead of a nitrile.
3-(Trifluoromethyl)benzonitrile: Lacks the bromine atom, making it less reactive in certain substitution reactions.
Uniqueness
5-Bromo-2-(3-(trifluoromethyl)phenoxy)benzonitrile is unique due to the presence of both a bromine atom and a trifluoromethyl group, which impart distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Properties
Molecular Formula |
C14H7BrF3NO |
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Molecular Weight |
342.11 g/mol |
IUPAC Name |
5-bromo-2-[3-(trifluoromethyl)phenoxy]benzonitrile |
InChI |
InChI=1S/C14H7BrF3NO/c15-11-4-5-13(9(6-11)8-19)20-12-3-1-2-10(7-12)14(16,17)18/h1-7H |
InChI Key |
CXGHNEPJXIRAMK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=C(C=C(C=C2)Br)C#N)C(F)(F)F |
Origin of Product |
United States |
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